Molecular Weight Advantage: 3-Methoxy Variant Is the Lowest MW Scaffold Among N-Benzodioxin Pyrazinones
Among commercially cataloged 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one derivatives with varying 3-substituents, the 3-methoxy compound (CAS 2548981-72-0) exhibits the lowest molecular weight at 260.24 g/mol . The closest analogs—3-(benzylamino) (MW ~335 g/mol), 3-[(2-phenylethyl)amino] (MW ~349 g/mol), and 3-[(4-methylphenyl)methylsulfanyl] (MW ~366 g/mol)—each add significant mass . This 29–40% greater molecular weight for the analogs places them further from fragment-like chemical space (MW ≤300 Da), reducing their suitability for fragment-based screening libraries.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 260.24 g/mol |
| Comparator Or Baseline | 3-(Benzylamino) analog: ~335 g/mol; 3-[(2-Phenylethyl)amino] analog: ~349 g/mol; 3-[(4-Methylphenyl)methylsulfanyl] analog: ~366 g/mol |
| Quantified Difference | 29–40% lower molecular weight than the closest commercially available 3-substituted analogs. |
| Conditions | Calculated from molecular formulas: Target C13H12N2O4; Benzylamino analog C19H17N3O3; Phenethylamino analog C20H19N3O3; 4-Methylbenzylthio analog C20H18N2O3S. |
Why This Matters
For fragment-based drug discovery programs where molecular weight ≤300 Da is a critical library design criterion, the 3-methoxy compound qualifies while the amino- and thioether-substituted analogs are disqualified.
